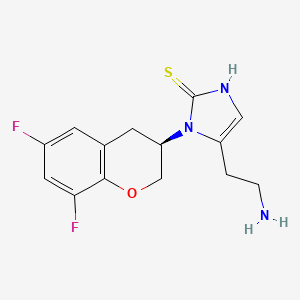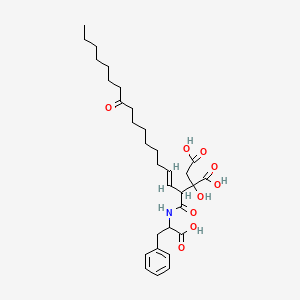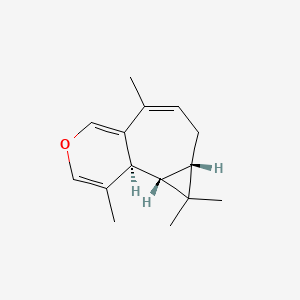
Plagiochiline N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plagiochiline N is a natural product found in Plagiochila ovalifolia with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
Plagiochiline N, a compound derived from the plant Plagiochila ovalifolia, has been successfully synthesized from santonin. The synthesis involves key steps like the substitution of a lactone moiety by a gem-dimethylcyclopropane ring and the ozonolysis of a bond followed by cyclization, resulting in the dihydropyran ring characteristic of this compound. This synthesis provides insights into the chemical structure and potential applications of this compound in scientific research (Blay et al., 2001).
Biological Activity and Potential Applications
Antiproliferative Activity : Plagiochiline A, a related compound, exhibits antiproliferative activity against various tumor cell lines, including prostate, colon, breast, lung, and cervical cancers, as well as leukemia. This suggests a potential application of plagiochilines in cancer research and treatment (Stivers et al., 2010).
Cell Cycle Disruption : Research indicates that plagiochiline A disrupts the cell cycle in cancer cells, particularly by inhibiting cytokinesis. This mechanism of action could be crucial for developing new anticancer agents that target cell division processes (Stivers et al., 2018).
Chemical Diversity in Liverworts : The presence of this compound and related compounds in various species of Plagiochila illustrates the chemical diversity and potential bioactivity of liverwort-derived compounds. This diversity is significant for pharmacological research and the discovery of new bioactive molecules (Valcic et al., 1997).
Propiedades
Fórmula molecular |
C15H20O |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(1S,2S,4S)-3,3,7,12-tetramethyl-10-oxatricyclo[6.4.0.02,4]dodeca-6,8,11-triene |
InChI |
InChI=1S/C15H20O/c1-9-5-6-12-14(15(12,3)4)13-10(2)7-16-8-11(9)13/h5,7-8,12-14H,6H2,1-4H3/t12-,13-,14-/m0/s1 |
Clave InChI |
QBJIOYPULQIUMZ-IHRRRGAJSA-N |
SMILES isomérico |
CC1=CC[C@H]2[C@H](C2(C)C)[C@@H]3C1=COC=C3C |
SMILES canónico |
CC1=CCC2C(C2(C)C)C3C1=COC=C3C |
Sinónimos |
plagiochiline N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



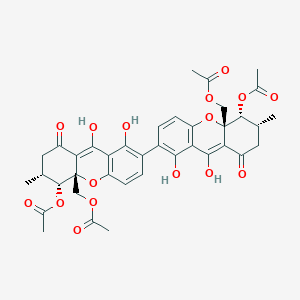
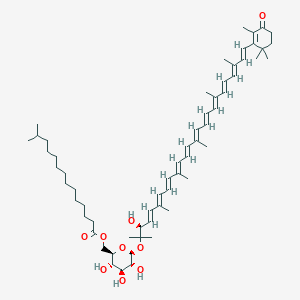
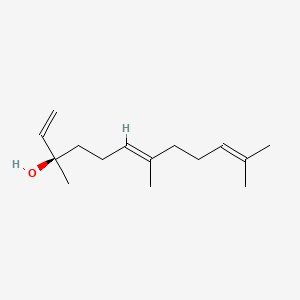
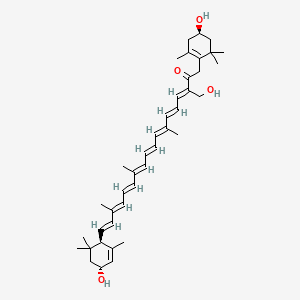
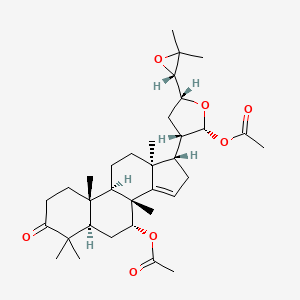
![(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione](/img/structure/B1249713.png)

![1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B1249716.png)
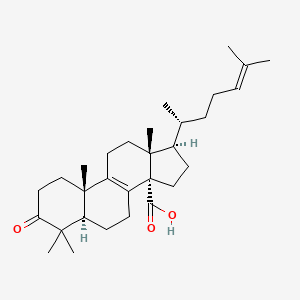
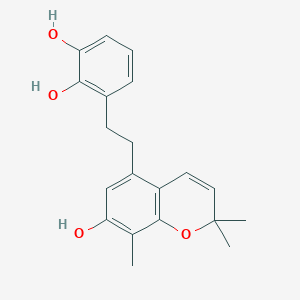
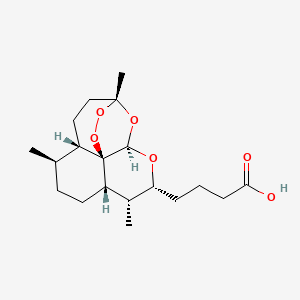
![(3r,4r)-1-[(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)methyl]-4-(Hydroxymethyl)pyrrolidin-3-Ol](/img/structure/B1249721.png)
